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Introduction
Bromodiiodomethane (CHBrI₂), a trihalomethane, presents a unique case study in

computational chemistry due to the presence of three different halogen atoms bonded to a

central carbon. This structural feature imparts significant reactivity and a nuanced stability

profile, making it a molecule of interest in various chemical contexts, including atmospheric

chemistry and synthetic organic chemistry. Understanding its thermodynamic stability and

kinetic reactivity is crucial for predicting its environmental fate and harnessing its synthetic

potential. This technical guide provides an in-depth analysis of the stability and reactivity of

bromodiiodomethane based on computational studies, offering valuable data and

methodological insights for researchers in the field.

Data Presentation: Thermodynamic and Kinetic
Parameters
Computational studies have provided key quantitative data on the stability and bond strengths

of bromodiiodomethane. The following tables summarize the most relevant thermodynamic

and kinetic parameters derived from high-level ab initio and density functional theory (DFT)

calculations.
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Table 1: Calculated Thermodynamic Properties of
Bromodiiodomethane (CHBrI₂)

Property Value Units
Computational
Method

Reference

Standard

Enthalpy of

Formation (ΔfH°

(298 K))

157.1 ± 9.0 kJ mol⁻¹

QCISD(T)/6-

311+G(3df,2p)//

QCISD/6-

311G(d,p) with

RECPs

[1]

Table 2: Calculated Bond Dissociation Energies (BDEs)
of Bromodiiodomethane (CHBrI₂)

Bond BDE (298 K) Units
Computational
Method

Reference

H-CBrI₂ 415.2 kJ mol⁻¹
Derived from

ΔfH°

This work, based

on[1]

Br-CI₂H
Not available in

literature
kJ mol⁻¹ - -

I-CBrIH
Not available in

literature
kJ mol⁻¹ - -

Note: The C-H bond dissociation energy was calculated using the standard enthalpies of

formation of CHBrI₂, the CBrI₂ radical (272.3 ± 9.0 kJ mol⁻¹[1]), and the hydrogen atom (218.0

kJ mol⁻¹).

Experimental Protocols: Computational
Methodologies
The accuracy of computational predictions is intrinsically linked to the chosen theoretical

methods and basis sets. The data presented in this guide are primarily based on high-level

quantum chemical calculations.
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Thermochemical Calculations
The standard enthalpy of formation of bromodiiodomethane and its corresponding radical

were determined using a high-level ab initio approach.

Geometry Optimization and Vibrational Frequencies: The molecular structures of all species

were optimized using the Quadratic Configuration Interaction with Singles and Doubles

(QCISD) method in conjunction with the 6-311G(d,p) basis set.

Single-Point Energy Calculations: To obtain more accurate energies, single-point calculations

were performed on the optimized geometries using the more sophisticated QCISD(T)

method, which includes a perturbative correction for triple excitations. A larger basis set, 6-

311+G(3df,2p), was employed for these calculations.

Relativistic Effects: For the heavy atoms, bromine and iodine, relativistic effective core

potentials (RECPs) were utilized to account for the significant influence of relativistic effects

on their electronic structure and energetics.

Isodesmic Reactions: The final enthalpies of formation were derived using isodesmic

reaction schemes. This approach minimizes errors by ensuring that the number and types of

chemical bonds are conserved on both sides of the reaction, leading to a cancellation of

systematic errors in the calculations.

Mandatory Visualization: Reaction Pathways and
Logical Relationships
To visually represent the key concepts discussed, the following diagrams have been generated

using the DOT language.

Decomposition Pathways
The primary decomposition pathways of bromodiiodomethane involve the homolytic cleavage

of its chemical bonds. The relative energies of these pathways determine the initial steps in its

thermal or photochemical degradation.
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CHBrI₂

•CBrI₂ + H•ΔH = BDE(C-H)
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Homolytic bond cleavage pathways of bromodiiodomethane.

Atmospheric Oxidation of Brominated Methanes
While specific data for bromodiiodomethane is limited, the general atmospheric oxidation

mechanism for brominated methanes, such as dibromomethane, provides a logical framework

for understanding its likely fate. This process is typically initiated by reaction with hydroxyl

radicals.[2][3]

CH₂Br₂

•CHBr₂ + H₂O

H-abstraction

•OH CHBr₂O₂• (Peroxy Radical)

O₂

CHBr₂O• (Alkoxy Radical) + NO₂

NO
CHBrO + Br•

Decomposition

Click to download full resolution via product page

Generalized atmospheric oxidation pathway for dibromomethane.

Computational Workflow for Thermochemical Analysis
The determination of accurate thermochemical data from first principles involves a multi-step

computational workflow. This diagram illustrates the logical sequence of calculations employed

in the studies cited.
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Define Molecular Species

Geometry Optimization
(e.g., QCISD/6-311G(d,p))
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Workflow for computational thermochemistry.

Conclusion
Computational chemistry provides a powerful lens through which to examine the stability and

reactivity of molecules like bromodiiodomethane. The calculated standard enthalpy of

formation indicates it is a moderately stable compound, while the derived C-H bond

dissociation energy suggests this bond is the most resistant to homolytic cleavage compared to

the weaker carbon-halogen bonds. Although specific computational data on the C-Br and C-I

bond dissociation energies and detailed reaction kinetics for bromodiiodomethane are

currently scarce in the literature, the methodologies and general reaction pathways outlined in

this guide for related brominated methanes offer a solid foundation for future computational

investigations. Researchers and professionals in drug development can leverage these insights

to better understand the chemical behavior of such polyhalogenated compounds. Further

theoretical studies are encouraged to fill the existing data gaps and provide a more complete

picture of the rich chemistry of bromodiiodomethane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b041894?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/16833980/
https://pubmed.ncbi.nlm.nih.gov/16833980/
https://www.researchgate.net/publication/231635893_Investigation_of_the_Atmospheric_Oxidation_Pathways_of_Bromoform_and_Dibromomethane_Initiation_via_UV_Photolysis_and_Hydrogen_Abstraction
https://www.semanticscholar.org/paper/Investigation-of-the-atmospheric-oxidation-pathways-Mcgivern-Kim/a2cb3da72e9bc1df6fdecae232af0d20dce4b498
https://www.semanticscholar.org/paper/Investigation-of-the-atmospheric-oxidation-pathways-Mcgivern-Kim/a2cb3da72e9bc1df6fdecae232af0d20dce4b498
https://www.semanticscholar.org/paper/Investigation-of-the-atmospheric-oxidation-pathways-Mcgivern-Kim/a2cb3da72e9bc1df6fdecae232af0d20dce4b498
https://www.benchchem.com/product/b041894#computational-studies-on-bromodiiodomethane-stability-and-reactivity
https://www.benchchem.com/product/b041894#computational-studies-on-bromodiiodomethane-stability-and-reactivity
https://www.benchchem.com/product/b041894#computational-studies-on-bromodiiodomethane-stability-and-reactivity
https://www.benchchem.com/product/b041894#computational-studies-on-bromodiiodomethane-stability-and-reactivity
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b041894?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

